BenchChemオンラインストアへようこそ!

N-(1,3-Benzoxazol-2-YL)hexadecanamide

Lipophilicity Membrane permeability Partition coefficient

N-(1,3-Benzoxazol-2-yl)hexadecanamide (CAS 805323-97-1) is a synthetic heterocyclic fatty acid amide comprising a benzoxazole ring coupled to a hexadecanoyl (palmitoyl, C16:0) chain via an amide bond at the 2-position. It belongs to the N-(benzo[d]oxazol-2-yl)alkanamide family, a class investigated for carbonic anhydrase II inhibition, antioxidant activity, and LXR receptor modulation.

Molecular Formula C23H36N2O2
Molecular Weight 372.5 g/mol
CAS No. 805323-97-1
Cat. No. B12899137
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(1,3-Benzoxazol-2-YL)hexadecanamide
CAS805323-97-1
Molecular FormulaC23H36N2O2
Molecular Weight372.5 g/mol
Structural Identifiers
SMILESCCCCCCCCCCCCCCCC(=O)NC1=NC2=CC=CC=C2O1
InChIInChI=1S/C23H36N2O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-19-22(26)25-23-24-20-17-15-16-18-21(20)27-23/h15-18H,2-14,19H2,1H3,(H,24,25,26)
InChIKeySHGQUAJWTDNQDA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N-(1,3-Benzoxazol-2-yl)hexadecanamide (CAS 805323-97-1) Procurement Guide: Physicochemical Identity and Compound Class


N-(1,3-Benzoxazol-2-yl)hexadecanamide (CAS 805323-97-1) is a synthetic heterocyclic fatty acid amide comprising a benzoxazole ring coupled to a hexadecanoyl (palmitoyl, C16:0) chain via an amide bond at the 2-position . It belongs to the N-(benzo[d]oxazol-2-yl)alkanamide family, a class investigated for carbonic anhydrase II inhibition, antioxidant activity, and LXR receptor modulation [1][2]. The compound exhibits a computed XlogP of 8.6, topological polar surface area of 55.1 Ų, and a molecular weight of 372.54 g/mol . These properties position it between simple fatty acid amides and larger heterocyclic conjugates, offering a distinctive balance of lipophilicity and hydrogen-bonding capacity that cannot be replicated by merely substituting the acyl chain or removing the benzoxazole moiety.

Why N-(1,3-Benzoxazol-2-yl)hexadecanamide Cannot Be Interchanged with Simpler Fatty Acid Amides or Other Benzoxazole Alkanamides


Simple fatty acid amides such as hexadecanamide (palmitamide) lack the benzoxazole heterocycle, which provides two additional hydrogen bond acceptor sites and increases lipophilicity by approximately 2.9 logP units [1]. Conversely, the C18 analog N-(1,3-benzoxazol-2-yl)octadecanamide (CAS 805323-98-2) carries two extra methylene units, raising the computed logP to ~9.7 and altering the free energy of membrane partitioning [2]. The 5-chloro derivative (CAS 924624-30-6) introduces an electron-withdrawing substituent that modifies the benzoxazole ring electronics, shifting biological activity profiles—it appears in patents as a sphingosine kinase inhibitor scaffold, whereas the parent compound has been linked to LXR-beta interaction [3]. These differences in logP, hydrogen-bonding capacity, and electronic structure mean that in-class compounds are not functionally interchangeable; each structural modification yields a distinct interaction landscape with lipid-binding proteins, nuclear receptors, and metalloenzymes.

Quantitative Differentiation Evidence for N-(1,3-Benzoxazol-2-yl)hexadecanamide Against Closest Analogs


Lipophilicity Advantage: XlogP 8.6 vs. Hexadecanamide XlogP 5.7

N-(1,3-Benzoxazol-2-yl)hexadecanamide displays a computed XlogP of 8.6, substantially higher than hexadecanamide (palmitamide, XlogP 5.7), the simple fatty acid amide from which it is conceptually derived [1]. This 2.9 logP unit difference corresponds to an approximately 800-fold higher theoretical partition coefficient into nonpolar phases, indicating significantly greater membrane partitioning potential. The increase arises from the addition of the benzoxazole ring, which adds two hydrogen bond acceptors (3 vs. 1) and a rigid aromatic surface while maintaining a single hydrogen bond donor [1].

Lipophilicity Membrane permeability Partition coefficient

Chain Length Optimization: C16 vs. C18 Analog XlogP 8.6 vs. 9.7

The C16 acyl chain of N-(1,3-Benzoxazol-2-yl)hexadecanamide provides a computed XlogP of 8.6, compared to ~9.7 for the C18 analog N-(1,3-benzoxazol-2-yl)octadecanamide (CAS 805323-98-2), a difference of approximately 1.1 logP units [1]. The C18 analog also has a higher molecular weight (400.60 vs. 372.54 g/mol) and two additional rotatable bonds (17 vs. 15), which increases conformational entropy and may reduce target binding specificity [1]. In the broader N-(benzo[d]oxazol-2-yl)alkanamide series, carbonic anhydrase II inhibitory activity varies by orders of magnitude depending on the acyl substituent, with IC50 values ranging from 0.00564 µM (compound 3f) to >100 µM for less optimal chain modifications [2].

Chain length optimization Lipophilicity tuning SAR

Hydrogen Bond Acceptor Capacity: 3 HBA vs. 1 HBA for Simple Fatty Acid Amides

N-(1,3-Benzoxazol-2-yl)hexadecanamide possesses three hydrogen bond acceptor (HBA) sites (the benzoxazole ring oxygen, the benzoxazole ring nitrogen, and the amide carbonyl oxygen) compared to only one HBA site for hexadecanamide [1]. This tripling of HBA capacity is critical for interactions with metalloenzyme active sites such as carbonic anhydrase II, where the benzoxazole nitrogen and oxygen coordinate to the catalytic zinc ion, as demonstrated by molecular docking studies of related N-(benzo[d]oxazol-2-yl)alkanamides [2]. Compounds in that series lacking sufficient HBA capacity showed CA II IC50 values orders of magnitude weaker than the most potent inhibitors (IC50 = 0.00564 µM) [2].

Hydrogen bonding Target recognition Pharmacophore

Electronic Substituent Effect: Parent Compound vs. 5-Chloro Analog as Sphingosine Kinase Inhibitor Scaffold

The 5-chloro derivative N-(5-chloro-1,3-benzoxazol-2-yl)hexadecanamide (CAS 924624-30-6) is disclosed in US patent US20100137315A1 as a sphingosine kinase inhibitor scaffold, with a synthesis yield of 41% reported from zoxazolamine and palmitoyl chloride [1]. The chlorine substituent at the 5-position of the benzoxazole ring withdraws electron density (Hammett σ_m = +0.37 for Cl), increasing the electrophilicity of the adjacent amide and altering pKa of the benzoxazole nitrogen. The parent compound N-(1,3-Benzoxazol-2-yl)hexadecanamide, lacking this electron-withdrawing group, retains a distinct electronic profile that favors interaction with LXR-beta, as evidenced by its presence in US10322118 as Entry 9, where it exhibited a Ki of 6.20E+4 nM against recombinant human LXR-beta LBD [2][3].

Electronic effects Kinase inhibition Patent SAR

Carbonic Anhydrase II Inhibition: Class-Level Potency Context for Benzoxazole Alkanamides

In the study by Saeed et al. (2020), a panel of N-(benzo[d]oxazol-2-yl)alkanamides (compounds 3a–j) were evaluated for carbonic anhydrase II inhibition. The most potent compounds, 3f and 3j, achieved IC50 values of 0.00564 µM and 0.00596 µM, respectively, representing a ~177-fold improvement over the standard acetazolamide (IC50 = 0.997 ± 0.0586 µM) [1]. While N-(1,3-Benzoxazol-2-yl)hexadecanamide was not directly tested in this study, it shares the essential N-(benzo[d]oxazol-2-yl)amide pharmacophore and C16 acyl chain length with the active series, positioning it as a viable scaffold for CA II inhibitor optimization. The DPPH radical scavenging assay in the same study showed that compound 3i exhibited superior antioxidant activity relative to other derivatives, establishing dual CA II inhibition/antioxidant potential for this chemotype [1].

Carbonic anhydrase II Enzyme inhibition Benzoxazole SAR

LXR-beta Binding Affinity: Direct Evidence from US10322118 Patent Disclosure

N-(1,3-Benzoxazol-2-yl)hexadecanamide is explicitly documented as Entry 9 in US Patent US10322118 (Substituted Benzoxazoles and Methods of Use Thereof), where it was tested for binding affinity against recombinant human LXR-beta ligand-binding domain (LBD) expressed in E. coli BL21 (DE3) [1][2]. The compound exhibited a Ki of 6.20E+4 nM (62 µM) and an EC50 of 5.93E+5 nM (593 µM) as an agonist, measured by fluorescence polarization assay assessing peptide D22 recruitment [1]. While these affinities are modest, they establish the compound as a confirmed LXR-beta ligand—a nuclear receptor target implicated in cholesterol metabolism, inflammation, and atherosclerosis. In contrast, simple fatty acid amides such as hexadecanamide have not been reported as LXR-beta ligands in comparable assay systems.

LXR-beta Nuclear receptor Binding affinity

Recommended Procurement and Research Application Scenarios for N-(1,3-Benzoxazol-2-yl)hexadecanamide (CAS 805323-97-1)


LXR-beta Nuclear Receptor Ligand Screening and Hit-to-Lead Optimization

N-(1,3-Benzoxazol-2-yl)hexadecanamide is a documented LXR-beta ligand with publicly available binding data (Ki = 62 µM, EC50 = 593 µM) from the US10322118 patent family [1]. Medicinal chemistry teams pursuing LXR-beta modulators for atherosclerosis, metabolic syndrome, or inflammatory disease indications should procure this compound as a validated starting scaffold. The C16 acyl chain and benzoxazole core provide a modular structure amenable to systematic SAR exploration: the benzoxazole ring can be substituted at positions 5 and 6, while the palmitoyl chain can be varied in length or functionalized to modulate lipophilicity and target engagement. The compound's moderate affinity makes it suitable for fragment-based or structure-guided optimization campaigns where initial binding is confirmed by fluorescence polarization or SPR assays.

Carbonic Anhydrase II Inhibitor Scaffold Development

Based on class-level evidence from Saeed et al. (2020), N-(benzo[d]oxazol-2-yl)alkanamides achieve carbonic anhydrase II IC50 values as low as 0.00564 µM, outperforming acetazolamide by ~177-fold [2]. N-(1,3-Benzoxazol-2-yl)hexadecanamide, with its 3 HBA benzoxazole-amide pharmacophore, is rationally suited for CA II inhibitor development targeting glaucoma, neuropathic pain, epilepsy, or cancer. Researchers should procure this compound to establish baseline CA II inhibition potency for the C16 chain length and compare against shorter-chain analogs (C2–C12) to map the chain-length SAR. The intrinsic DPPH radical scavenging activity observed in the chemotype class further supports dual-mechanism inhibitor-antioxidant profiling [2].

Physicochemical Comparator for Membrane Partitioning and Lipophilicity Studies

With a computed XlogP of 8.6 and TPSA of 55.1 Ų, N-(1,3-Benzoxazol-2-yl)hexadecanamide occupies a distinct physicochemical space between simple fatty acid amides (XlogP ~5.7) and the more lipophilic C18 analog (XlogP ~9.7) [3]. This makes it an ideal reference compound for systematic membrane permeability and passive diffusion studies across Caco-2 or PAMPA models. Pharmaceutical scientists evaluating the impact of heterocycle incorporation on fatty acid amide bioavailability should use this compound alongside hexadecanamide (no heterocycle) and N-(1,3-benzoxazol-2-yl)octadecanamide (longer chain) to construct a three-point lipophilicity gradient for QSAR model building.

Negative Control for Sphingosine Kinase Inhibitor Screening Cascades

The 5-chloro analog of N-(1,3-Benzoxazol-2-yl)hexadecanamide (CAS 924624-30-6) is claimed as a sphingosine kinase inhibitor in US20100137315A1 [4]. The parent compound, lacking the 5-chloro substituent, serves as an essential negative control in sphingosine kinase biochemical and cellular assays. Procurement of both compounds enables researchers to establish that any observed sphingosine kinase inhibition is specifically dependent on the chlorine substituent electronic effect rather than the benzoxazole-hexadecanamide scaffold itself, strengthening SAR conclusions and IP positioning.

Quote Request

Request a Quote for N-(1,3-Benzoxazol-2-YL)hexadecanamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.